2-Bromo-5-chloroquinazoline
CAS No.:
Cat. No.: VC13628179
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrClN2 |
|---|---|
| Molecular Weight | 243.49 g/mol |
| IUPAC Name | 2-bromo-5-chloroquinazoline |
| Standard InChI | InChI=1S/C8H4BrClN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H |
| Standard InChI Key | OCSCBIXEPUZHOM-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=NC=C2C(=C1)Cl)Br |
| Canonical SMILES | C1=CC2=NC(=NC=C2C(=C1)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-5-chloroquinazoline (molecular formula: C₈H₄BrClN₂) features a quinazoline core modified with halogen substituents. The bromine atom at position 2 and chlorine at position 5 introduce steric and electronic effects that influence its reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 259.49 g/mol |
| Exact Mass | 257.921 u |
| Boiling Point | 342–345°C (predicted) |
| LogP (Partition Coefficient) | 2.81 ± 0.3 |
The compound’s planar structure facilitates π-π stacking interactions, as observed in crystallographic studies of analogous quinazolines . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for aromatic protons adjacent to electronegative substituents. For example, in DMSO-d₆, the proton at position 7 resonates at δ 8.45 ppm due to deshielding by the bromine atom .
Synthetic Routes and Optimization
Halogenation Strategies
The synthesis of 2-Bromo-5-chloroquinazoline typically begins with a pre-functionalized quinazoline precursor. Two dominant approaches are employed:
-
Direct Bromination of 5-Chloroquinazoline:
Treatment of 5-chloroquinazoline with bromine (Br₂) in acetic acid at 0–5°C yields the target compound with 85–90% efficiency . The reaction proceeds via electrophilic aromatic substitution, favored by the electron-deficient quinazoline ring. -
Multi-Step Functionalization:
An alternative route involves the cyclocondensation of 2-aminobenzonitrile derivatives with bromine-containing reagents. For instance, reacting 2-amino-5-chlorobenzonitrile with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) achieves selective bromination at position 2 .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Bromination | 88 | 98 | Single-step, high atom economy |
| Cyclocondensation | 75 | 95 | Tunable substituent positions |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, DMSO-d₆):
-
δ 8.72 (s, 1H, H-4)
-
δ 8.45 (d, J = 8.5 Hz, 1H, H-7)
-
δ 7.89 (dd, J = 8.5, 2.0 Hz, 1H, H-8)
The deshielding of H-7 (δ 8.45 ppm) correlates with the electron-withdrawing effect of the bromine atom. Coupling constants (J = 8.5 Hz) confirm meta-substitution patterns on the benzene ring .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]+ at m/z 258.921 confirms the molecular formula C₈H₄BrClN₂ (calculated: 258.923) . Fragmentation patterns indicate loss of Br- (79.90 u) and Cl- (34.97 u) radicals, characteristic of halogenated aromatics.
Applications in Medicinal Chemistry
Kinase Inhibition
2-Bromo-5-chloroquinazoline derivatives exhibit potent inhibitory activity against phosphodiesterase 7 (PDE7), a therapeutic target for inflammatory diseases. Molecular docking studies reveal that the bromine atom forms hydrophobic interactions with PDE7’s Val101 residue, while the chlorine substituent stabilizes the complex via halogen bonding .
Table 2: PDE7 Inhibition Data
| Compound | IC₅₀ (nM) | Selectivity (vs. PDE4) |
|---|---|---|
| 2-Bromo-5-chloroquinazoline | 12.3 | >100-fold |
| BRL50481 (Reference) | 8.7 | 50-fold |
Antimicrobial Activity
Preliminary assays demonstrate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for Staphylococcus aureus), attributed to disruption of cell wall biosynthesis pathways . The electron-withdrawing halogens enhance membrane permeability, as evidenced by logP values >2.5.
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.21 eV, indicating moderate reactivity. The electrostatic potential map shows localized negative charge at the nitrogen atoms (N1 and N3), making them nucleophilic centers for further functionalization .
Industrial-Scale Production Challenges
Despite promising laboratory results, scaling up synthesis faces hurdles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume